BRD4 Inhibitor-31 is a small molecule compound that targets the bromodomain and extraterminal domain (BET) family proteins, particularly BRD4, which plays a significant role in regulating gene transcription associated with various cancers. By inhibiting BRD4, this compound has the potential to disrupt oncogenic signaling pathways, making it a promising candidate for cancer therapy.
The development of BRD4 Inhibitor-31 stems from extensive research into BET inhibitors, which have gained attention due to their ability to modulate gene expression linked to cancer progression. This compound is part of a broader class of inhibitors designed to target the BRD4 protein specifically.
BRD4 Inhibitor-31 is classified as a BET inhibitor, which includes various compounds that interfere with the binding of acetylated lysines to the bromodomains of BET proteins. This class of inhibitors has been explored for their therapeutic potential in treating several malignancies, including hematological cancers and solid tumors.
The synthesis of BRD4 Inhibitor-31 typically involves multi-step organic synthesis techniques. A common approach includes:
For instance, one synthetic route for a related BRD4 inhibitor involved using anhydrous aluminum chloride in a Friedel-Crafts acylation reaction followed by hydrolysis to yield the final product with high yield and purity .
BRD4 Inhibitor-31 features a complex molecular structure characterized by its specific arrangement of atoms conducive to binding within the BRD4 bromodomain. The structural formula typically includes:
The molecular weight and specific structural data are critical for understanding its interactions with BRD4. For example, related compounds have shown IC50 values (the concentration required to inhibit 50% of target activity) in the low micromolar range, indicating potent activity against BRD4 .
BRD4 Inhibitor-31 undergoes several key chemical reactions during its synthesis and application:
For instance, reactions involving hydroxylamine hydrochloride can be utilized to modify amine functionalities in the synthesis pathway .
The mechanism by which BRD4 Inhibitor-31 exerts its effects involves competitive inhibition at the bromodomain of BRD4. By binding to this domain, it prevents BRD4 from interacting with acetylated lysines on histones and other proteins, thereby disrupting transcriptional programs essential for cancer cell survival.
Studies have demonstrated that inhibition of BRD4 leads to decreased expression of oncogenes such as c-MYC and CDK6 in cancer cell lines, contributing to reduced cell proliferation and induction of apoptosis .
BRD4 Inhibitor-31 typically exhibits:
Key chemical properties include:
Relevant analyses often include NMR spectroscopy and mass spectrometry to confirm structure and purity .
BRD4 Inhibitor-31 has significant applications in cancer research and therapy:
CAS No.:
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5